N-cyclohexyl-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide
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Overview
Description
N-cyclohexyl-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide is an organic compound known for its unique chemical structure and properties. It features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The compound is further modified with a cyclohexyl group and a carboxamide functional group, making it a versatile molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where the quinoline derivative reacts with an appropriate amine (e.g., cyclohexylamine) in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions (e.g., temperature, pressure, and catalyst concentration) ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring of the quinoline core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
N-cyclohexyl-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its quinoline core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an antioxidant in polymer and rubber industries to prevent oxidative degradation.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide involves its interaction with various molecular targets:
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit essential enzymes, leading to cell death.
Antioxidant Activity: It scavenges free radicals and inhibits oxidative chain reactions, protecting materials from degradation.
Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) and reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ): Known for its antioxidant properties in rubber and polymer industries.
N-cyclohexyl-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide:
Uniqueness
N-cyclohexyl-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields highlight its significance.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action
Properties
Molecular Formula |
C19H28N2O |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-cyclohexyl-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide |
InChI |
InChI=1S/C19H28N2O/c1-14-13-19(2,3)21(17-12-8-7-11-16(14)17)18(22)20-15-9-5-4-6-10-15/h7-8,11-12,14-15H,4-6,9-10,13H2,1-3H3,(H,20,22) |
InChI Key |
GMASTSYOTFRXKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=CC=CC=C12)C(=O)NC3CCCCC3)(C)C |
Origin of Product |
United States |
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